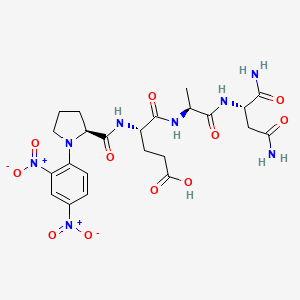

Dnp-pro-glu-ala-asn-NH2

Description

Contextualization within Peptide Substrate Design and Protease Activity Assessment

The study of proteases is fundamental to understanding numerous biological processes, from protein turnover to the activation of signaling pathways. frontiersin.orgrsc.org A common and effective method for assaying protease activity involves the use of synthetic peptide substrates that mimic the natural cleavage sites of these enzymes. mdpi.comcapes.gov.br The design of these substrates is a meticulous process, often involving the creation of libraries of peptides to identify the optimal amino acid sequence for a specific protease. pnas.orgpnas.org

Fluorogenic peptide substrates are a class of these synthetic peptides that are engineered to produce a fluorescent signal upon cleavage by a protease. mdpi.comresearchgate.net This provides a continuous and highly sensitive method for measuring enzyme kinetics. springernature.com The peptide sequence of the substrate is crucial for its specificity, ensuring that it is recognized and cleaved by the protease of interest. capes.gov.brnih.gov Dnp-Pro-Glu-Ala-Asn-NH2 is an example of such a specifically designed peptide, tailored for a particular class of proteases.

Principles of Dinitrophenyl (Dnp) Quenching in Fluorogenic Peptide Assays

The functionality of many fluorogenic peptide substrates, including this compound, is based on the principle of Fluorescence Resonance Energy Transfer (FRET). scielo.brresearchgate.net In this system, a fluorescent group (fluorophore) and a quenching group are attached to the peptide chain. scielo.br The 2,4-Dinitrophenyl (Dnp) group serves as an efficient quencher. scielo.brresearchgate.net

When the peptide substrate is intact, the Dnp group is in close proximity to the fluorophore. The Dnp group absorbs the energy emitted by the fluorophore, preventing it from fluorescing. This process is known as quenching. researchgate.netbachem.com The efficiency of this energy transfer is highly dependent on the distance between the donor (fluorophore) and the acceptor (Dnp quencher). nih.gov Upon enzymatic cleavage of the peptide bond between the fluorophore and the Dnp group, they are separated. This separation eliminates the quenching effect, leading to a measurable increase in fluorescence. researchgate.netscielo.br The absorption spectrum of the Dnp group overlaps well with the emission spectra of common fluorophores like 7-amino-4-methylcoumarin (B1665955) (AMC) and o-aminobenzoic acid (Abz), making it a versatile quencher in these assays. researchgate.netnih.gov

Table 1: Spectroscopic Properties of a Common FRET Pair

| Component | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| ACC (Fluorophore) - Unconjugated | 325 | 400 |

| ACC (Fluorophore) - Released | 350 | 450 |

| Dnp (Quencher) Absorbance Max | 360 | - |

ACC (7-amino-4-carbamoylmethylcoumarin) is a fluorophore often paired with a Dnp quencher. pnas.orgnih.gov Data sourced from PNAS. pnas.org

Overview of this compound Utility in Asparaginyl Endopeptidase Research

The peptide this compound has proven to be a highly specific and useful substrate for studying asparaginyl endopeptidases (AEPs), also known as legumains. frontiersin.orgresearchgate.net These are cysteine proteases that specifically cleave peptide bonds on the C-terminal side of asparagine residues. frontiersin.orgmdpi.com AEPs are crucial in various physiological processes in plants, including the maturation of seed storage proteins and defense mechanisms. frontiersin.orgsemanticscholar.org

In a notable study, this compound was synthesized and used to assay the activity of asparaginyl endopeptidase purified from mature jack bean (Canavalia ensiformis) seeds. The cleavage of the Asn-NH2 bond by the enzyme results in the formation of DNP-Pro-Glu-Ala-Asn-OH, which can be quantified to determine enzyme activity. researchgate.net

This substrate has also been instrumental in investigating the role of AEP in the maturation of concanavalin (B7782731) A, a lectin found in jack beans. The maturation process involves both peptide cleavage and a transpeptidation reaction, where a new peptide bond is formed. mdpi.comresearchgate.net this compound has been used as a substrate in model reactions to study this transpeptidation activity of asparaginyl endopeptidase. mdpi.com

The specificity of this compound for asparaginyl endopeptidase allows researchers to probe the enzyme's activity and substrate specificity in detail. Kinetic parameters, such as the Michaelis constant (Kм), which indicates the substrate concentration at which the reaction rate is half of its maximum, have been determined using this peptide.

Table 2: Kinetic Parameters of Jack Bean Asparaginyl Endopeptidase with this compound

| pH | Temperature (°C) | Kм (μM) |

| 5.0 | 35 | 23 |

| 5.9 | 35 | 33 |

Data sourced from UniProt entry for Legumain from Canavalia ensiformis (Jack bean). frontiersin.org

Properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N8O11/c1-11(21(36)28-14(20(25)35)10-18(24)32)26-22(37)13(5-7-19(33)34)27-23(38)16-3-2-8-29(16)15-6-4-12(30(39)40)9-17(15)31(41)42/h4,6,9,11,13-14,16H,2-3,5,7-8,10H2,1H3,(H2,24,32)(H2,25,35)(H,26,37)(H,27,38)(H,28,36)(H,33,34)/t11-,13-,14-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSCJNUTUPHKAT-PCBIJLKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical and Enzymatic Characterization of Dnp Pro Glu Ala Asn Nh2 As a Substrate

Substrate Specificity Studies for Asparaginyl Endopeptidases (AEPs)

Asparaginyl endopeptidases (AEPs), also known as legumains, are cysteine proteases that exhibit a stringent substrate preference, primarily targeting the peptide bond C-terminal to an asparagine (Asn) residue. nih.govnih.govnih.gov This specificity is a defining characteristic of the C13 peptidase family to which they belong. nih.gov

Elucidation of Preferred Cleavage Sites within the Dnp-Pro-Glu-Ala-Asn-NH2 Sequence

The design of the this compound substrate is centered around the known specificity of AEPs. Research confirms that the exclusive cleavage site for AEPs within this peptide is the amide bond immediately following the asparagine residue. researchgate.netuniprot.org The enzymatic reaction hydrolyzes the bond between Asn and the terminal amide group (-NH2), yielding the product Dnp-Pro-Glu-Ala-Asn-OH. researchgate.net The high specificity for the Asn-Xaa bond is a critical feature of these enzymes, although some isoforms can also hydrolyze bonds after an aspartate (Asp) residue, particularly at acidic pH. nih.govnih.gov However, with this specific substrate, the cleavage is consistently observed at the asparaginyl linkage. Studies on AEP from jack bean (Canavalia ensiformis) have verified that the enzyme almost exclusively targets peptide bonds on the carboxyl side of Asn residues. researchgate.netuniprot.org

Comparative Substrate Recognition by Different AEP Isoforms and Orthologs

AEPs are found across various life forms, including plants and mammals, where they perform crucial roles in processes like protein processing and degradation. nih.govcardiff.ac.uk The substrate this compound has been instrumental in detecting and quantifying AEP activity in extracts from different sources, particularly in developing and germinating legume seeds. scispace.com While this peptide is a widely recognized substrate, the efficiency of its recognition and cleavage can differ among AEP isoforms and orthologs. For instance, plant AEPs, such as the one from jack bean, have been thoroughly characterized using this substrate. researchgate.netuniprot.org Mammalian AEPs, which are typically localized in lysosomes, also cleave Asn-Xaa bonds and are involved in pathways like antigen presentation and pro-enzyme activation. nih.govacs.org The substrate specificity can be influenced by residues in positions other than the primary P1 site (Asn), and subtle differences in the active sites of various AEPs can lead to variations in catalytic efficiency. nih.gov

Fluorescence Resonance Energy Transfer (FRET) Assay Development and Optimization

Assays utilizing substrates like this compound are fundamental for characterizing enzyme activity. The 2,4-dinitrophenyl (Dnp) group is a well-known chromophoric quencher used in developing protease assays. nih.gov In a typical Fluorescence Resonance Energy Transfer (FRET) assay, the Dnp group would quench the fluorescence of a nearby fluorophore within the intact peptide. nih.govbiorxiv.org Upon cleavage, the separation of the quencher from the fluorophore would result in a measurable increase in fluorescence.

While the Dnp group is present, the standard assay for this compound does not rely on FRET but rather on the chromophoric properties of the Dnp group itself for direct detection of the cleaved product via absorbance. researchgate.net

Establishment of Optimal pH and Temperature Conditions for Enzymatic Hydrolysis

The catalytic activity of AEPs is highly dependent on environmental factors, most notably pH and temperature. Studies using this compound have been crucial in defining these parameters for specific enzymes. For asparaginyl endopeptidase isolated from jack bean seeds, enzymatic activity was assayed at a temperature of 35°C. researchgate.netuniprot.org The optimal pH for this enzyme has been determined to be in the acidic range of 5.0 to 6.5. uniprot.org Specific assays have been conducted at pH 5.0, demonstrating robust enzymatic hydrolysis under these conditions. researchgate.net The acidic pH optimum is consistent with the typical localization of plant AEPs in vacuoles and mammalian AEPs in lysosomes, both of which are acidic compartments. nih.govnih.gov

Optimal Reaction Conditions for Jack Bean AEP

| Parameter | Optimal Condition |

|---|---|

| Temperature | 35°C researchgate.netuniprot.org |

Quantitative Measurement of Fluorescence Release upon Cleavage

Upon enzymatic hydrolysis of this compound by AEP, the product Dnp-Pro-Glu-Ala-Asn-OH is released. The quantification of this cleavage event is achieved through high-performance liquid chromatography (HPLC). researchgate.net In this method, the reaction mixture is injected into a reversed-phase HPLC column. researchgate.net The cleaved product, which contains the Dnp chromophore, is separated from the unreacted substrate and other components. The amount of product is then quantitatively determined by monitoring the absorbance of the column effluent at a wavelength of 370 nm, which is characteristic of the Dnp group. researchgate.net This method allows for a precise measurement of the rate of substrate hydrolysis, providing a reliable means to assess enzyme activity.

Enzymatic Kinetic Parameter Determination

The characterization of an enzyme's efficiency and its affinity for a substrate is defined by kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). For the hydrolysis of this compound by jack bean asparaginyl endopeptidase, the Km value has been determined. uniprot.org The Km represents the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. These kinetic studies were performed at the optimal temperature of 35°C but at slightly different pH values to assess the effect of pH on substrate binding. uniprot.org

Kinetic Parameters for Jack Bean AEP with this compound

| pH | Temperature (°C) | Km (μM) |

|---|---|---|

| 5.0 | 35 | 23 uniprot.org |

These data demonstrate a high affinity of the jack bean AEP for the this compound substrate under acidic conditions. uniprot.org

Michaelis-Menten Kinetics Analysis for this compound Hydrolysis

The hydrolysis of this compound by asparaginyl endopeptidase, an enzyme isolated from jack bean (Canavalia ensiformis), follows Michaelis-Menten kinetics. The Michaelis constant (Km), which represents the substrate concentration at half the maximum velocity (Vmax) of the reaction, is a key parameter in this analysis. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Studies have determined the Km values for the hydrolysis of this compound by a highly purified asparaginyl endopeptidase at 35°C under different pH conditions. At a pH of 5.0, the enzyme exhibits a Km of 23 µM. researchgate.net When the pH is increased to 5.9, the Km value also increases to 33 µM, suggesting a slight decrease in the enzyme's affinity for the substrate at this pH. researchgate.net The optimal pH range for the enzyme's activity towards this substrate is between 5.0 and 6.5. researchgate.net

Table 1: Michaelis-Menten Constants for this compound Hydrolysis

| pH | Michaelis Constant (Km) |

|---|---|

| 5.0 | 23 µM |

Investigation of Enzyme Activation and Inhibition Profiles using this compound

The use of this compound as a substrate has been instrumental in characterizing the inhibition profile of asparaginyl endopeptidase. This enzyme is classified as a cysteine protease. ebi.ac.uk Its activity is significantly affected by various known protease inhibitors.

The hydrolytic activity of asparaginyl endopeptidase towards this compound is repressed by several compounds. researchgate.net These include inhibitors that target cysteine residues, such as p-chloromercuribenzene sulfonic acid (PCMBS) and N-ethylmaleimide. researchgate.net Other inhibitors that have been shown to be effective are kininogen, elastatinal, cystatin EW, and leupeptin (B1674832). researchgate.net The addition of leupeptin during the purification process of the enzyme has been noted to protect it from degradation by contaminating trypsin-like proteases. ebi.ac.uk

Table 2: Inhibitors of Asparaginyl Endopeptidase Activity on this compound

| Inhibitor | Class/Target |

|---|---|

| p-Chloromercuribenzene sulfonic acid (PCMBS) | Cysteine Residues |

| N-Ethylmaleimide | Cysteine Residues |

| Kininogen | Protease Inhibitor |

| Elastatinal | Protease Inhibitor |

| Cystatin EW | Cysteine Protease Inhibitor |

Product Analysis in Enzymatic Reactions

Identification and Quantification of Cleaved Dnp-Peptide Fragments

The enzymatic hydrolysis of this compound by asparaginyl endopeptidase results in the cleavage of the peptide bond on the carboxyl side of the asparagine residue. ebi.ac.uk This specificity is a hallmark of this enzyme. The reaction yields two products: a cleaved Dnp-peptide fragment and ammonia.

The primary Dnp-containing product identified from this reaction is DNP-Pro-Glu-Ala-Asn-OH. ebi.ac.uk The production of this fragment can be monitored and quantified to determine the rate of the enzymatic reaction. Analytical methods such as high-performance liquid chromatography (HPLC) on a reversed-phase column are employed for the separation and quantification of DNP-Pro-Glu-Ala-Asn-OH. ebi.ac.uk This allows for a direct measurement of the enzyme's hydrolytic activity.

In some experimental setups, asparaginyl endopeptidase has also been shown to catalyze a transpeptidation reaction in the presence of a nucleophile like H-Gly-Gly-OH, leading to the formation of DNP-Pro-Glu-Ala-Asn-Gly-Gly-OH and ammonia. ebi.ac.uk

Table 3: Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| DNP-Pro-Glu-Ala-Asn-OH | |

| DNP-Pro-Glu-Ala-Asn-Gly-Gly-OH | |

| p-Chloromercuribenzene sulfonic acid | PCMBS |

| N-Ethylmaleimide | |

| Kininogen | |

| Elastatinal | |

| Cystatin EW | |

| Leupeptin |

Mechanistic Investigations of Protease Dnp Peptide Interactions

Conformational Dynamics of Dnp-Pro-Glu-Ala-Asn-NH2 in Solution and Enzyme-Bound States

Upon binding to a protease active site, the peptide undergoes a significant conformational change. This "induced fit" model posits that the peptide transitions from a flexible state in solution to a more rigid, defined conformation within the constrained environment of the enzyme's binding groove. nih.gov This bound conformation is stabilized by a network of interactions, including hydrogen bonds and van der Waals forces, between the peptide's residues and the enzyme's active site subsites. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism are typically employed to study these conformational dynamics, comparing the peptide's structure in its free versus enzyme-bound state. While specific conformational studies on this compound were not found, the principles of peptide-protein interaction suggest a significant ordering of the peptide upon binding to facilitate catalysis.

Mapping of Enzyme Active Site Subsites (S-P Interactions) Contributing to Dnp-Peptide Specificity

The specificity of a protease is determined by the interactions between the amino acid residues of the substrate (designated Pn...P1-P1'...Pn' according to the Schechter and Berger nomenclature) and the corresponding binding pockets, or subsites, of the enzyme (Sn...S1-S1'...Sn'). hzdr.de this compound is a substrate for asparaginyl endopeptidases, which cleave the peptide bond on the C-terminal side of an asparagine residue. uniprot.orgresearchgate.net Therefore, the asparagine (Asn) in this peptide occupies the P1 position.

The interactions for this peptide substrate with a typical asparaginyl endopeptidase are detailed below:

P1-S1 Interaction : The S1 subsite of AEPs is highly specific for asparagine (or occasionally aspartic acid). nih.govrsc.org The active site contains a conserved catalytic triad (B1167595) (Cysteine, Histidine, and Asparagine) that lines this pocket, creating a precise environment for recognizing and binding the Asn side chain of the substrate. nih.govbiorxiv.org

P2-S2 Interaction : The alanine (B10760859) (Ala) residue at the P2 position interacts with the S2 subsite. Studies on some AEPs suggest that this pocket has a relaxed specificity, accommodating smaller residues. nih.gov However, substitutions at the P2 position can significantly impact cleavage rates; for example, replacing an arginine with alanine at P2 was shown to reduce the activity of the AEP isoform OaAEP1b. rsc.orgcardiff.ac.uk

| Substrate Residue (Position) | Enzyme Subsite | Interaction Details |

|---|---|---|

| Pro (P4) | S4 | Influences overall peptide backbone conformation. |

| Glu (P3) | S3 | Interacts with a subsite of generally relaxed specificity. nih.gov |

| Ala (P2) | S2 | Binds to a pocket that can influence catalytic rates; often accommodates smaller residues. nih.govrsc.org |

| Asn (P1) | S1 | Crucial for specificity; binds tightly in the highly selective S1 pocket of asparaginyl endopeptidases. nih.govrsc.org |

Structural Basis of Asparaginyl Endopeptidase Selectivity Towards Asn-Containing Peptides

The remarkable selectivity of asparaginyl endopeptidases for substrates containing asparagine, such as this compound, is rooted in the specific architecture of the enzyme's active site. AEPs belong to the C13 family of cysteine proteases and feature a conserved catalytic triad, typically composed of Cys, His, and Asn, that is essential for catalysis. nih.govbiorxiv.org

The primary determinant of substrate specificity is the S1 binding pocket, which is exquisitely shaped to accommodate the side chain of an Asn (or Asp) residue at the P1 position of the substrate. nih.gov Structural studies of AEP-substrate complexes reveal that the S1 pocket forms specific hydrogen bonds and van der Waals interactions with the P1-Asn residue, anchoring the substrate in the correct orientation for nucleophilic attack by the catalytic cysteine. nih.gov The binding is often favored at an acidic pH, where key carboxylic acid residues within the S1 pocket are thought to be protonated, facilitating the interaction with the substrate. biorxiv.org

Beyond the critical S1 pocket, other structural elements known as Ligase Activity Determinants (LADs) have been identified. pnas.orgfrontiersin.org These are specific residues located around the S2 and S1' subsites that modulate whether the enzyme predominantly cleaves the peptide bond (proteolysis) or forms a new one (ligation). pnas.org These subtle structural differences flanking the catalytic center control the accessibility of a water molecule versus an amine nucleophile to the acyl-enzyme intermediate, thereby dictating the enzymatic outcome. pnas.org

Elucidation of Auxiliary Enzymatic Activities (e.g., Transpeptidation) with this compound

In addition to their primary role as proteases, many asparaginyl endopeptidases exhibit a powerful auxiliary activity known as transpeptidation (or peptide ligation). researchgate.netrsc.org This reaction is fundamental to the biosynthesis of cyclic peptides in certain plants. cardiff.ac.ukuva.nl The catalytic mechanism proceeds through an acyl-enzyme intermediate formed after the cleavage of the Asn-Xaa bond. This intermediate can be resolved either by hydrolysis (attack by a water molecule) or by transpeptidation, where the N-terminus of a second peptide acts as the nucleophile, resulting in the formation of a new peptide bond. rsc.org

The substrate this compound has been instrumental in demonstrating this dual functionality. Research on asparaginyl endopeptidase from jack bean seeds showed that the enzyme could catalyze a transpeptidation reaction using this Dnp-peptide as the acyl donor and a dipeptide, Gly-Gly, as the acyl acceptor. researchgate.net This reaction, which occurs optimally at a near-neutral pH (around 7.7), produces a new, longer peptide and ammonia. researchgate.net

| Reactant Type | Compound |

|---|---|

| Acyl Donor | This compound |

| Acyl Acceptor | H-Gly-Gly-OH |

| Product 1 | Dnp-Pro-Glu-Ala-Asn-Gly-Gly-OH |

| Product 2 | NH3 (Ammonia) |

This transpeptidation capability is not merely a laboratory curiosity; it is the same activity responsible for the complex post-translational processing and maturation of proteins like concanavalin (B7782731) A. uniprot.orgresearchgate.net The ability to use defined synthetic substrates like this compound allows for precise kinetic and mechanistic studies of these important enzymatic reactions. The UniProt database documents kinetic data for the hydrolysis of this substrate by legumain from Canavalia ensiformis (jack bean), highlighting its utility. uniprot.org

| KM Value | pH | Temperature (°C) |

|---|---|---|

| 23 µM | 5.0 | 35 |

| 33 µM | 5.9 | 35 |

Advanced Analytical and Spectroscopic Techniques in Dnp Pro Glu Ala Asn Nh2 Research

High-Resolution Mass Spectrometry for Detailed Cleavage Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for characterizing peptides and their metabolic products, offering high accuracy and sensitivity. In the context of Dnp-Pro-Glu-Ala-Asn-NH2, HRMS is employed to precisely identify the fragments generated upon enzymatic cleavage. This technique can detect the mass increase of approximately 1 Dalton that results from a single deamidation event, a common non-enzymatic modification in peptides containing asparagine (Asn) residues. researchgate.net

Following incubation with a specific protease, the reaction mixture can be analyzed by HRMS to determine the exact point of cleavage. The instrument measures the mass-to-charge ratio (m/z) of the resulting peptide fragments with high precision, allowing for their unambiguous identification by comparing the found mass with the calculated theoretical mass. miamioh.edu For example, if a protease cleaves the bond between Alanine (B10760859) (Ala) and Asparagine (Asn), HRMS would detect the presence of the N-terminal fragment (Dnp-Pro-Glu-Ala) and the C-terminal fragment (Asn-NH2). Modern deep learning models can even predict the fragmentation spectra of peptides, enhancing the confidence of identification. nist.gov

Table 1: Theoretical Monoisotopic Masses of Potential Cleavage Fragments of this compound This table presents the calculated theoretical masses of fragments that would be generated by cleavage at different peptide bonds. These values are used to identify products in an HRMS spectrum.

| Cleavage Site | N-Terminal Fragment | Calculated Mass (Da) | C-Terminal Fragment | Calculated Mass (Da) |

| Pro-Glu | Dnp-Pro | 263.0750 | Glu-Ala-Asn-NH2 | 345.1502 |

| Glu-Ala | Dnp-Pro-Glu | 392.1176 | Ala-Asn-NH2 | 216.1073 |

| Ala-Asn | Dnp-Pro-Glu-Ala | 463.1547 | Asn-NH2 | 115.0514 |

Calculations are based on monoisotopic masses of the constituent atoms and amino acid residues.

Advanced Chromatographic Separations for Reaction Monitoring and Product Isolation

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for monitoring the progress of enzymatic reactions and for isolating the resulting products for further analysis. sigmaaldrich.comgoogleapis.com When this compound is used as a substrate, reversed-phase HPLC (RP-HPLC) is the method of choice for separating the intact peptide from its more polar cleavage fragments. researchgate.netresearchgate.net

In a typical assay, samples are taken from the reaction mixture at various time points and injected into an HPLC system. The components are separated based on their hydrophobicity. The intact, Dnp-modified peptide is relatively hydrophobic and will thus have a longer retention time on a reversed-phase column compared to its smaller, more hydrophilic fragments. By monitoring the decrease in the area of the peak corresponding to the intact substrate and the simultaneous increase in the areas of the product peaks, a quantitative profile of the reaction kinetics can be established. googleapis.com This method is crucial for studying reaction mechanisms and for the purification of cleavage products for subsequent structural confirmation by techniques like mass spectrometry.

Table 2: Conceptual HPLC Separation Profile for this compound Cleavage This table illustrates the expected elution order in a reversed-phase HPLC separation of the substrate and its potential fragments. More hydrophobic molecules have longer retention times.

| Compound | Description | Expected Retention Time |

| This compound | Intact Substrate | Longest |

| Dnp-Pro-Glu-Ala | N-terminal fragment | Intermediate |

| Asn-NH2 | C-terminal fragment | Shortest |

Spectroscopic Methods for Monitoring Peptide Conformational Changes Induced by Enzyme Binding

While the primary spectroscopic application for this peptide involves fluorescence quenching, other spectroscopic methods can provide insight into the conformational dynamics upon enzyme binding. The interaction between an enzyme and its peptide substrate can induce significant conformational changes in both molecules even before the catalytic cleavage occurs. scispace.com

For the peptide this compound to be used effectively in fluorescence-based assays, it must be paired with a fluorophore, creating a FRET pair. chemistrycongresses.chbachem.com The Dnp group at the N-terminus acts as the energy acceptor (quencher). nih.gov A fluorescent donor, such as (7-Methoxycoumarin-4-yl)acetyl (Mca), would typically be attached to a suitable position on the peptide, for instance, on the side chain of a lysine (B10760008) residue if one were incorporated into the sequence. chemistrycongresses.chanaspec.com

The efficiency of FRET is highly dependent on the distance and orientation between the donor and acceptor. interchim.fr Therefore, any conformational change in the peptide substrate induced by the initial binding to the enzyme's active site could alter this distance or orientation. This would lead to a change in the FRET efficiency, observable as a shift in fluorescence intensity, even before the peptide bond is broken. This pre-cleavage spectroscopic signal can provide valuable information about the initial binding event and the formation of the enzyme-substrate complex.

Quantitative Fluorescence Spectroscopy for Real-Time Enzyme Activity Monitoring

Quantitative fluorescence spectroscopy is the principal technique for which substrates like this compound are designed. This method leverages the principles of Fluorescence Resonance Energy Transfer (FRET) to provide a continuous, real-time measurement of enzyme activity. univr.it

The system relies on a donor-quencher pair. In its intact state, the Dnp-peptide-fluorophore conjugate exhibits minimal fluorescence. The fluorophore absorbs light at its specific excitation wavelength, but instead of emitting a photon, it transfers this energy non-radiatively to the nearby Dnp quencher. nih.govinterchim.fr

Upon the introduction of a proteolytic enzyme that recognizes the Pro-Glu-Ala-Asn sequence, the peptide is cleaved at a specific site. This cleavage separates the fluorophore from the Dnp quencher. anaspec.com Freed from the quenching effect, the fluorophore can now emit light upon excitation. The resulting increase in fluorescence intensity is directly proportional to the amount of substrate cleaved. By monitoring this fluorescence signal over time, a progress curve for the enzymatic reaction can be generated. The initial rate of this reaction, determined from the slope of the curve, provides a direct measure of the enzyme's activity under the given conditions. medchemexpress.comresearchgate.net This highly sensitive method is widely used in high-throughput screening for enzyme inhibitors and for detailed kinetic characterization of proteases.

Table 3: Sample Data for Real-Time Enzyme Activity Monitoring This table presents hypothetical data from a fluorometric assay using a FRET-paired this compound substrate. The increase in fluorescence indicates enzymatic cleavage.

| Time (minutes) | Relative Fluorescence Units (RFU) |

| 0 | 52 |

| 2 | 155 |

| 4 | 258 |

| 6 | 360 |

| 8 | 461 |

| 10 | 559 |

Table 4: Compound Names Mentioned in this Article

| Abbreviation / Trivial Name | Full Chemical Name |

| Dnp | 2,4-Dinitrophenyl |

| Pro | Proline |

| Glu | Glutamic Acid |

| Ala | Alanine |

| Asn | Asparagine |

| Mca | (7-Methoxycoumarin-4-yl)acetyl |

| HPLC | High-Performance Liquid Chromatography |

| FRET | Fluorescence Resonance Energy Transfer |

Research Applications of Dnp Pro Glu Ala Asn Nh2 in Biochemical and Cellular Systems

In Vitro Profiling of Asparaginyl Endopeptidase Activities

Dnp-Pro-Glu-Ala-Asn-NH2 is extensively used as a specific substrate for the in vitro characterization and quantification of asparaginyl endopeptidase (AEP) activity. AEPs are cysteine proteases that specifically cleave peptide bonds on the C-terminal side of asparagine residues. uniprot.org The use of this synthetic peptide allows for a direct and sensitive measurement of this enzymatic activity.

The assay principle relies on the cleavage of the peptide bond between asparagine (Asn) and the C-terminal amide group (NH2) by AEP. The reaction product, DNP-Pro-Glu-Ala-Asn-OH, can be readily separated from the unreacted substrate, this compound, using techniques such as high-performance liquid chromatography (HPLC). researchgate.net The amount of product formed over time is directly proportional to the AEP activity in the sample.

This method has been instrumental in determining the kinetic properties of AEPs from various sources, such as jack bean. uniprot.org For instance, studies have determined the Michaelis-Menten constant (Km) of jack bean AEP for this compound under different pH conditions, providing insights into the enzyme's substrate affinity. uniprot.org

Table 1: Kinetic Parameters of Jack Bean Asparaginyl Endopeptidase with this compound

| pH | Temperature (°C) | Km (μM) | Reference |

| 5.0 | 35 | 23 | uniprot.org |

| 5.9 | 35 | 33 | uniprot.org |

The optimal conditions for AEP activity have also been defined using this substrate. For jack bean AEP, the optimal pH range is between 5.5 and 6.5, with an optimal temperature between 37°C and 45°C. takarabiomed.com.cn

Application in Cell-Free Proteolytic Cascade Investigations

For example, in studies of protein processing and maturation, the activation of certain proteins requires cleavage at specific asparagine residues. The use of this compound allows for the precise measurement of the enzyme responsible for this cleavage, helping to elucidate the sequence of events in the maturation pathway.

Utility in Protein Sequence Analysis by Targeted Protease Digestion

One of the significant applications of AEP, and by extension its substrate this compound for activity confirmation, is in protein sequence analysis. researchgate.net The strict specificity of AEP for the carboxyl side of asparagine residues allows for the controlled fragmentation of proteins into a predictable set of peptides. uniprot.org

This targeted digestion is highly useful for:

Peptide Mapping: Generating a unique "fingerprint" of a protein based on the fragments produced.

Protein Sequencing: The resulting peptides are of a manageable size for sequencing by methods such as Edman degradation or mass spectrometry. By knowing the cleavage site (Asn), the assembly of the full-length protein sequence is simplified.

A notable exception to this cleavage is when the asparagine residue is at the N-terminus, the second position from the N-terminus, or is N-glycosylated. uniprot.org This predictable pattern of digestion makes AEP a powerful tool for protein chemists.

Development and Screening of Novel Protease Inhibitors and Modulators

The enzymatic assay employing this compound is fundamental in the search for and characterization of inhibitors and modulators of asparaginyl endopeptidases. By measuring the reduction in the cleavage of this substrate in the presence of a test compound, researchers can determine the compound's inhibitory potency.

This screening method is crucial for:

Identifying potential drug candidates: AEPs are implicated in various physiological and pathological processes, making their inhibitors potential therapeutic agents.

Characterizing inhibitor mechanisms: The assay can be used to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibitor's affinity for the enzyme (Ki value).

The principle is straightforward: a decrease in the rate of DNP-Pro-Glu-Ala-Asn-OH production corresponds to the inhibition of AEP activity. This approach is analogous to the use of other quenched fluorescent substrates, such as those employing Mca/Dnp or Dabcyl/Edans pairs, for screening inhibitors of other proteases like matrix metalloproteinases. nih.govacs.org

Computational and Theoretical Approaches to Dnp Pro Glu Ala Asn Nh2 Studies

Molecular Docking Simulations for Enzyme-Substrate Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein, to form a stable complex. In the context of Dnp-Pro-Glu-Ala-Asn-NH2, docking simulations are instrumental in predicting its binding mode within the active site of a target enzyme, such as a matrix metalloproteinase (MMP).

The process begins with obtaining the three-dimensional structures of both the peptide and the enzyme. The structure of the enzyme is often sourced from protein databases like the Protein Data Bank (PDB). The simulation then explores a vast number of possible conformations and orientations of the peptide within the enzyme's binding pocket. Each of these poses is evaluated using a scoring function that estimates the binding affinity, with lower scores generally indicating a more favorable interaction.

These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the amino acid residues of the peptide and the enzyme. For instance, the proline residue might fit into a hydrophobic pocket, while the glutamate and asparagine residues could form hydrogen bonds with the enzyme's backbone or side chains. The Dnp group, due to its aromatic and electron-withdrawing nature, can also participate in specific interactions within the binding site.

While specific docking studies on this compound are not extensively documented in publicly available literature, the general principles of peptide-protein docking are well-established. Such studies are crucial for generating initial hypotheses about the binding mechanism, which can then be further investigated using more rigorous computational methods or validated experimentally.

Table 1: Representative Software for Molecular Docking Simulations

| Software | Scoring Function Principle | Key Features |

| AutoDock | Empirical free energy scoring function | Widely used, open-source, good for initial screening. |

| GOLD | Genetic algorithm for ligand flexibility | High accuracy in pose prediction, considers protein flexibility. |

| Glide | Hierarchical search protocol and empirical scoring | Part of the Schrödinger suite, known for speed and accuracy. |

| MOE | Multiple scoring functions available | Integrated environment for molecular modeling and simulations. |

Molecular Dynamics Simulations to Elucidate Peptide-Enzyme Complex Stability and Interactions

Following the initial prediction of the binding pose by molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed picture of the peptide-enzyme complex. MD simulations simulate the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the observation of the flexibility of both the peptide and the enzyme, as well as the stability of their interactions in a simulated physiological environment, including water molecules and ions.

An MD simulation of the this compound-enzyme complex would typically be run for tens to hundreds of nanoseconds. The resulting trajectory provides a wealth of information about the conformational changes, the persistence of hydrogen bonds, and the role of water molecules in mediating the interaction. Analysis of the trajectory can reveal which interactions are most critical for maintaining the stability of the complex. For example, it might show that a specific hydrogen bond between the asparagine side chain of the peptide and a particular residue of the enzyme is consistently present throughout the simulation, highlighting its importance for binding.

Table 2: Common Analyses Performed on Molecular Dynamics Trajectories

| Analysis | Information Gained |

| Root Mean Square Deviation (RMSD) | Stability of the protein and ligand conformation over time. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of individual amino acid residues. |

| Hydrogen Bond Analysis | Identification and persistence of hydrogen bonds between the ligand and protein. |

| Radial Distribution Function (RDF) | Probability of finding an atom or group of atoms at a certain distance from another. |

| Principal Component Analysis (PCA) | Identification of large-scale collective motions in the protein-ligand complex. |

Quantum Chemical Calculations of Dnp-Group Electronic Properties and Quenching Efficiency

The 2,4-dinitrophenyl (Dnp) group in this compound plays a crucial role in its function as a quenched fluorescent substrate. In such substrates, the Dnp group acts as a quencher, suppressing the fluorescence of a nearby fluorophore through a process called Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PET). When the peptide is cleaved by an enzyme, the fluorophore and the quencher are separated, leading to an increase in fluorescence.

Quantum chemical calculations, based on the principles of quantum mechanics, can be employed to study the electronic properties of the Dnp group and to understand the mechanism of fluorescence quenching. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate the absorption and emission spectra of the Dnp group and the attached fluorophore.

These calculations can provide insights into the electronic transitions involved in the quenching process. For instance, they can determine the energy levels of the molecular orbitals of the Dnp group and the fluorophore, and how they interact. This information is critical for understanding the efficiency of the quenching process. Studies on dinitrophenols have shown that they can quench the fluorescence of molecules like tryptophan through both static and dynamic mechanisms. The efficiency of this quenching is related to the electronic properties of the dinitrophenol derivative. nih.gov

By performing quantum chemical calculations on the this compound molecule, researchers can predict its photophysical properties and optimize the design of fluorogenic substrates for enhanced sensitivity and specificity.

Table 3: Key Parameters from Quantum Chemical Calculations for Quenching Efficiency

| Parameter | Significance |

| HOMO-LUMO Gap | Energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, related to the electronic excitation energy. |

| Oscillator Strength | A measure of the probability of an electronic transition, related to the intensity of absorption. |

| Transition Dipole Moment | A vector quantity that determines the interaction of a molecule with an oscillating electric field, crucial for FRET efficiency. |

| Electron Affinity and Ionization Potential | Related to the ease of accepting or donating an electron, important for understanding PET mechanisms. |

Future Research Directions and Methodological Advancements for Dnp Pro Glu Ala Asn Nh2

Design of Novel Dnp-Peptide Substrate Variants with Tuned Specificity and Sensitivity

The development of novel substrate variants based on the Dnp-Pro-Glu-Ala-Asn-NH2 sequence is a promising avenue for creating tools with enhanced specificity and sensitivity for particular asparaginyl endopeptidases or other proteases. This can be achieved through systematic modifications of the peptide backbone.

Strategies for Substrate Modification:

Amino Acid Substitution: Replacing amino acids at positions other than the scissile asparagine residue can significantly alter substrate affinity and selectivity for different proteases. For instance, studies on other Dnp-peptides have shown that introducing hydrophobic or charged residues can modulate kinetic parameters. nih.govnih.gov

Fluorophore/Quencher Optimization: While the Dnp group serves as an effective quencher, pairing it with different fluorophores can enhance assay sensitivity. nih.govanaspec.comscielo.br The use of fluorophores like 7-methoxy-coumarin-4-yl acetic acid (MCA) or 7-amino-4-carbamoylmethylcoumarin (ACC) in combination with a Dnp quencher has been shown to create highly sensitive substrates. researchgate.netbiorxiv.orgnih.gov

Peptide Length Modification: Shortening or elongating the peptide chain can influence its interaction with the enzyme's active site, potentially increasing turnover rates or altering specificity. nih.govplos.org

Table 1: Potential Amino Acid Substitutions for Tuning Substrate Specificity

| Position | Original Amino Acid | Potential Substitution | Rationale |

| P4 | Proline (Pro) | Glycine (Gly) | Increase flexibility |

| P3 | Glutamic Acid (Glu) | Aspartic Acid (Asp) | Alter charge and side-chain length |

| P2 | Alanine (B10760859) (Ala) | Valine (Val), Leucine (Leu) | Introduce hydrophobicity |

This rational design approach, guided by kinetic analysis of the novel variants, will enable the creation of a panel of Dnp-peptide substrates tailored for specific research applications.

Integration of this compound Assays into High-Throughput Screening Platforms for Enzyme Discovery

The straightforward nature of assays utilizing this compound makes it an ideal candidate for adaptation to high-throughput screening (HTS) platforms. Such integration is critical for the discovery of novel enzymes with asparaginyl endopeptidase activity from various sources, including microbial and environmental samples.

The assay principle relies on the cleavage of the peptide by the target enzyme, which separates the Dnp quencher from a fluorescent donor, resulting in a measurable increase in fluorescence. scielo.brzedira.com This "mix-and-read" format is highly amenable to automation and miniaturization in 96-well or 384-well plate formats. anaspec.comresearchgate.net

Key considerations for HTS adaptation include:

Assay Miniaturization: Reducing reaction volumes to conserve reagents and allow for a higher number of simultaneous assays.

Robotics and Automation: Employing liquid handling robots for precise and rapid dispensing of substrates, enzyme preparations, and potential inhibitors.

Data Analysis Pipelines: Developing automated software for rapid analysis of kinetic data generated from the plate reader.

The successful integration into HTS platforms will accelerate the identification of new proteases with potential applications in biotechnology and biomedicine.

Expansion of this compound Applications in Complex Biological Sample Analysis

A significant area for future development is the application of this compound and its optimized variants for the detection and quantification of protease activity in complex biological matrices such as cell lysates, tissue homogenates, and bodily fluids. rndsystems.complos.org Challenges in this area include the presence of multiple proteases that could potentially cleave the substrate non-specifically. plos.org

Methodological advancements to address these challenges include:

Development of Specific Inhibitors: Utilizing highly specific inhibitors in parallel assays to confirm that the observed activity is due to the target asparaginyl endopeptidase.

Immunocapture Assays: Combining the Dnp-based assay with immunocapture techniques, where the target protease is first isolated from the complex mixture using specific antibodies before its activity is measured. plos.org

Mass Spectrometry-Based Verification: Using techniques like HPLC-mass spectrometry to identify the specific cleavage products, confirming the site of hydrolysis and the identity of the active enzyme. researchgate.netnih.govresearchgate.net

These approaches will enhance the utility of this compound as a specific probe for studying the role of asparaginyl endopeptidases in various physiological and pathological processes.

Contribution to Fundamental Understanding of Protease Biology and Function

Systematic studies utilizing this compound and its derivatives will continue to provide fundamental insights into the biology of proteases. By mapping the substrate specificity of newly discovered or poorly characterized asparaginyl endopeptidases, researchers can infer their potential physiological substrates and biological roles. nih.govhzdr.de

Furthermore, the kinetic data obtained from these assays are invaluable for:

Elucidating Catalytic Mechanisms: Understanding the precise molecular interactions between the enzyme and its substrate.

Structure-Function Relationship Studies: Correlating specific amino acid residues in the protease with its substrate preferences and catalytic efficiency.

Comparative Proteomics: Comparing the activity of related proteases across different species or in different cellular compartments.

The knowledge gained from these fundamental studies is essential for understanding the intricate regulatory networks governed by proteases and for the development of targeted therapeutic strategies for diseases where protease activity is dysregulated.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Dnp-Pro-Glu-Ala-Asn-NH2, and how are they experimentally characterized?

- Methodological Answer : Structural characterization involves techniques like mass spectrometry (MS) for molecular weight verification (594.53100 g/mol) and nuclear magnetic resonance (NMR) for sequence confirmation. Physicochemical properties, such as hydrophobicity (LogP: 1.85630) and polar surface area (305.66 Ų), can be calculated using computational tools like ChemRTP or experimentally validated via reversed-phase HPLC . Stability under varying pH and temperature conditions should be assessed using accelerated degradation studies coupled with spectroscopic analysis.

Q. How is this compound synthesized, and what are the common challenges in peptide purification?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is typically employed, with Fmoc/t-Bu chemistry for sequential coupling of Pro, Glu, Ala, and Asn residues. The dinitrophenyl (Dnp) group is introduced as a protective or fluorescent tag. Purification challenges include removing truncated sequences and byproducts. Techniques like preparative HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in acetonitrile/water) are critical. Purity validation requires analytical HPLC (>95%) and MS .

Q. What preclinical guidelines should be followed when studying this compound in cellular or animal models?

- Methodological Answer : Adhere to NIH reporting standards for experimental rigor. Include details on cell line authentication (e.g., ATCC certification), animal welfare compliance (e.g., IACUC protocols), and statistical power analysis to determine sample sizes. For in vitro studies, specify incubation conditions (e.g., concentration range: 1–100 µM, exposure time) and cytotoxicity assays (e.g., MTT or Annexin V) .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular dynamics) predict the interaction of this compound with biological targets?

- Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) simulations to model peptide-receptor interactions. Software like GROMACS or AMBER can simulate conformational changes in aqueous environments. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (e.g., KD values). Cross-reference results with databases like ChemTopia for thermodynamic parameters .

Q. What strategies resolve contradictions between in silico predictions and experimental data for this compound’s stability?

- Methodological Answer : Discrepancies often arise from force field inaccuracies or unaccounted solvent effects. Address this by:

- Comparing multiple computational models (e.g., DFT vs. MD).

- Conducting accelerated stability studies under oxidative (H₂O₂) or hydrolytic conditions.

- Using circular dichroism (CD) to monitor secondary structural integrity under stress .

Q. How do post-translational modifications (PTMs) or environmental factors influence the functional activity of this compound?

- Methodological Answer : PTMs like phosphorylation or glycosylation can be mimicked via synthetic analogs. Test functional impacts using enzyme-linked assays (e.g., kinase activity) or cellular uptake studies with fluorescent tags. Environmental factors (e.g., pH, ionic strength) are assessed via activity assays in buffers mimicking physiological or pathological conditions (e.g., tumor microenvironment: pH 6.5–7.0) .

Q. What are the best practices for integrating this compound into multi-omics studies (e.g., proteomics or metabolomics)?

- Methodological Answer : Use stable isotope labeling (SILAC) for quantitative proteomics to track peptide uptake and metabolic pathways. Pair with LC-MS/MS for peptide identification and pathway enrichment analysis (tools: MetaboAnalyst, STRING). Ensure data reproducibility by adhering to MIAPE guidelines for metadata reporting .

Methodological Resources

- Data Contradiction Analysis : Apply triangulation by combining experimental replicates, alternative assays (e.g., SPR vs. ITC), and independent validation cohorts .

- Literature Surveys : Use Microsoft Academic Search or Google Scholar to identify seminal papers, then expand via citation tracking and tools like Parscit for automated survey generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.